Methyl 2,3-diaminopropanoate

Gene delivery pH-responsive peptides Endosomal escape

Addressing the need for a versatile diamino ester building block, Methyl 2,3-diaminopropanoate provides a unique three-carbon backbone with orthogonal protection potential, eliminating the functional limitations of parent acids or alternative esters. - pH-responsive element in peptide-based non-viral vectors; LADap(Me)4-L1 achieves optimal transfection performance. - 1.8-fold Cu²⁺-accelerated hydrolysis rate at 40°C, enabling predictable metal-coordination kinetics. - Compatible with SulM adenylation domain for fermentation-based monobactam antibiotic production. Supplied with batch-specific QC documentation for research reliability.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B8787599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-diaminopropanoate
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN)N
InChIInChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3
InChIKeyWLXXVJOVQCQAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-diaminopropanoate as a Non-Proteinogenic Diamino Ester Building Block for Chiral Peptide and β-Lactam Synthesis


Methyl 2,3-diaminopropanoate is a non-proteinogenic α,β-diamino acid methyl ester characterized by a propanoate backbone with two amino groups at positions 2 and 3 and a methyl ester functional group [1]. It is commonly supplied as a research-grade chiral building block for peptide synthesis, peptidomimetic design, and the construction of β-lactam antibiotics, particularly monobactams [2]. The compound exists in both enantiomeric forms and is often utilized as its dihydrochloride salt for enhanced solubility and stability . Its dual amine functionality enables selective orthogonal protection strategies and the formation of branched peptide architectures [3].

Why Methyl 2,3-diaminopropanoate Cannot Be Substituted with Generic α,β-Diamino Acids in pH-Sensitive and Metal-Catalyzed Applications


Generic substitution of methyl 2,3-diaminopropanoate with its parent acid, 2,3-diaminopropionic acid (Dap), or with alternative diamino esters such as lysine methyl ester or 2,4-diaminobutyric acid methyl ester, fails due to distinct differences in pKa modulation, metal-accelerated hydrolysis kinetics, and peptide backbone conformational effects [1]. The methyl ester significantly lowers the β-amino group pKa compared to the free acid, altering protonation states at physiological pH and enhancing endosomal escape in gene delivery applications [2]. Additionally, the ester exhibits metal-catalyzed hydrolysis rates up to 1.8-fold faster in the presence of Cu²⁺ ions compared to the free ligand, a property not shared by its acid counterpart [3]. The specific positioning of the two amino groups on a three-carbon backbone with a methyl ester creates a unique chelation geometry and electronic environment that directly impacts reactivity in peptide coupling and coordination chemistry [4].

Quantitative Differentiation Evidence for Methyl 2,3-diaminopropanoate vs. Closest Analogs in Key Application Dimensions


pKa Modulation and Protonation Advantage Over Histidine in pH-Responsive Gene Delivery Vectors

The pKa of the β-amino group in peptides incorporating methyl 2,3-diaminopropanoate (Dap(Me)) is significantly higher than that of histidine-rich peptides, enabling protonation at an earlier endosomal stage. This earlier protonation triggers membrane destabilization sooner, leading to enhanced DNA transfection efficiency. In a direct comparative study, a peptide containing Dap(Me) (LADap(Me)4-L1) demonstrated superior DNA transfection efficiency in A549 cells compared to Dap-containing and histidine-containing analogs [1].

Gene delivery pH-responsive peptides Endosomal escape Non-viral vectors

Metal-Accelerated Hydrolysis Kinetics Differentiated from Free Ligand and Other Amino Esters

The base hydrolysis of methyl 2,3-diaminopropanoate is significantly accelerated in the presence of copper(II) and mercury(II) ions compared to the uncomplexed ester. At 40°C in 0.1 M NaOH, the half-life decreases from 3.2 hours for the free ligand to 1.8 hours with 5 mM Cu²⁺, representing a 1.8-fold rate enhancement due to metal-assisted deprotonation [1]. This contrasts with methyl esters of 2,4-diaminobutyric acid and lysine, where the metal effect is less pronounced due to different chelate ring sizes [2].

Coordination chemistry Metal catalysis Hydrolysis kinetics Copper(II) complexes

Antimicrobial Peptide Proteolytic Stability Enhancement Relative to Arginine and Lysine Substitutions

Substitution of cationic residues (Arg or Lys) with 2,3-diaminopropionic acid (Dap) in antimicrobial peptides significantly improves proteolytic stability against trypsin and plasma proteases. While this study evaluated Dap rather than its methyl ester, the structural analog provides a strong class-level inference for the methyl ester's similar resistance to enzymatic degradation due to the non-proteinogenic α,β-diamino backbone [1]. Peptides containing Dap demonstrated enhanced stability compared to those with natural basic amino acids [2].

Antimicrobial peptides Proteolytic resistance D-amino acids Peptide stability

Diastereoselective Substrate Tolerance in Monobactam Biosynthesis Engineering

C3-substituted 2,3-diaminopropionates, including the methyl ester, were evaluated as alternative precursors for monobactam biosynthesis in a ΔsulG mutant strain of Pseudomonas acidophila. In vitro assays revealed high diastereoselectivity and substrate tolerance by the terminal adenylation domain of the non-ribosomal peptide synthetase (NRPS) SulM toward the majority of synthetic analogs [1]. The native precursor L-2,3-diaminopropionate (L-Dap) is essential for azetidinone core formation; synthetic C3-functionalized analogs, including methyl esters, enabled production of non-native monobactams through fermentation [2].

Monobactam β-Lactam antibiotics NRPS engineering Directed biosynthesis

Optimal Application Scenarios for Methyl 2,3-diaminopropanoate Based on Quantified Performance Differentiation


pH-Responsive Non-Viral Gene Delivery Vector Development

When designing peptide-based non-viral vectors for DNA or RNA delivery, incorporating methyl 2,3-diaminopropanoate (Dap(Me)) as a pH-responsive element yields higher transfection efficiency compared to histidine-rich peptides due to its elevated pKa, which enables protonation and endosomal membrane destabilization at an earlier stage of endosomal maturation [1]. This application is particularly suited for challenging cell types where traditional transfection methods yield suboptimal results. The Dap(Me) peptide LADap(Me)4-L1 demonstrated optimal performance among a series of analogs, confirming its utility in this context [1].

Metal-Catalyzed Hydrolysis and Coordination Chemistry Studies

For research involving metal-assisted hydrolysis or coordination chemistry, methyl 2,3-diaminopropanoate offers predictable kinetic behavior with a 1.8-fold rate enhancement in the presence of 5 mM Cu²⁺ at 40°C compared to the free ligand [2]. This property makes it a suitable model substrate for studying metal-accelerated ester hydrolysis mechanisms and for applications requiring controlled degradation rates. The compound forms stable bidentate complexes with transition metals, exhibiting catalytic activity in oxidation reactions with turnover frequencies up to 1,200 h⁻¹ in model systems .

Engineered Monobactam Biosynthesis via NRPS Reprogramming

In efforts to generate novel monobactam antibiotics with activity against metallo-β-lactamase-producing pathogens, methyl 2,3-diaminopropanoate and its C3-functionalized derivatives serve as effective alternative precursors for the SulM adenylation domain of the NRPS assembly line [3]. The demonstrated substrate tolerance and high diastereoselectivity enable fermentation-based production of non-native monobactams, including fluorinated congeners with retained bioactivity [3]. This approach provides a platform for accessing new β-lactam antibiotics without requiring total chemical synthesis.

Protease-Resistant Antimicrobial Peptide Engineering

Incorporating 2,3-diaminopropionic acid (Dap) or its methyl ester into antimicrobial peptides enhances proteolytic stability against trypsin and plasma proteases compared to peptides relying on arginine or lysine for positive charge [4]. While direct data on the methyl ester in this context is limited, the structural similarity to Dap strongly supports class-level inference for improved stability. This application is critical for developing peptide therapeutics with extended in vivo half-life and reduced dosing frequency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-diaminopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.